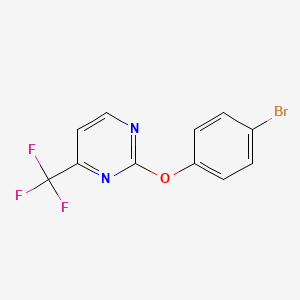

2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

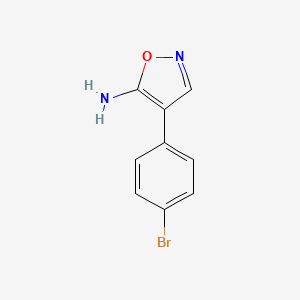

The compound "2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine" is a trifluoromethylated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that are important in many biological processes and are also valuable in medicinal chemistry due to their presence in various pharmaceuticals. The bromophenoxy and trifluoromethyl groups suggest that this compound could be an intermediate in the synthesis of more complex molecules, potentially with biological activity.

Synthesis Analysis

The synthesis of trifluoromethylated pyrimidines can be achieved through a one-pot synthesis involving the treatment of fluorinated 2-bromoenones with aryl- and alkylamidines. This process includes a cascade of reactions such as aza-Michael addition, intramolecular cyclization, and dehydrohalogenation/dehydration, resulting in high yields of the desired heterocycles . Additionally, the synthesis of related pyrimidine compounds has been reported using different starting materials and reaction conditions, such as the cyclization of amino compounds with trifluoroacetic acid , or the halogenation and coupling reactions starting from pyrimidine-2,4,6-trione .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized by various spectroscopic methods, including 1H NMR and MS, as well as by X-ray single-crystal diffraction . The molecular geometry obtained from these analyses can be compared with theoretical calculations, such as density functional theory (DFT), to confirm the structure of the synthesized compounds. For instance, the Schiff base compound related to the pyrimidine family has been characterized and its molecular conformation was found to be stabilized by intramolecular hydrogen bonding .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution and coupling reactions, to form different substituted pyrimidines . The presence of functional groups such as bromo, chloro, and trifluoromethyl can influence the reactivity and the path of these reactions. For example, the unique influence of the trifluoromethyl group on the reaction path has been demonstrated in the synthesis of trifluoromethylated pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, thermal stability, and optical properties, can be influenced by the substituents on the pyrimidine ring. For instance, polyimides derived from pyrimidine monomers exhibit excellent solubility in polar solvents, high glass transition temperatures, and good thermal stability . The introduction of halogen and trifluoromethyl groups can also affect the moisture absorption and mechanical properties of these compounds . The coefficients of thermal expansion (CTEs) and other properties can be tailored by modifying the structure of the pyrimidine derivatives .

Eigenschaften

IUPAC Name |

2-(4-bromophenoxy)-4-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3N2O/c12-7-1-3-8(4-2-7)18-10-16-6-5-9(17-10)11(13,14)15/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUVFSFZQYQOSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=CC(=N2)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

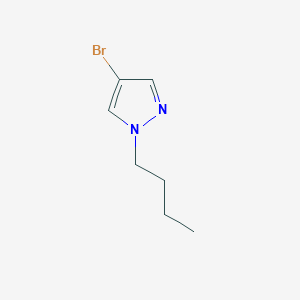

![6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1294182.png)

![8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1294189.png)